4-Ethyl-n-methylaniline
Overview
Description
4-Ethyl-N-methylaniline is a chemical compound that is a derivative of aniline, where the aniline nitrogen atom is substituted with an ethyl and a methyl group. This compound is of interest in various chemical research areas, including organic synthesis and materials science, due to its potential applications in creating complex molecules and materials with desirable properties.
Synthesis Analysis
The synthesis of derivatives of 4-ethyl-N-methylaniline can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been utilized to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, which are analogs of 4-ethyl-N-methylaniline. These derivatives were obtained in moderate to excellent yields, demonstrating the versatility of the Suzuki cross-coupling method in functionalizing the aniline moiety with different substituents .
Molecular Structure Analysis
The molecular and crystal structures of certain derivatives of 4-ethyl-N-methylaniline have been elucidated using X-ray diffraction techniques. For example, the structures of N-(4-n-butyloxybenzylidene)-4'-ethylaniline and its homologue have been solved, revealing that these compounds crystallize in the triclinic system with two molecules per unit cell. The molecular conformations and the orientation of the phenyl rings in these structures are of particular interest as they can influence the material's properties .
Chemical Reactions Analysis
4-Ethyl-N-methylaniline and its derivatives undergo various chemical reactions, including hydroxylation and cross-coupling. The hydroxylation of N-ethyl-N-methylaniline has been observed in vitro, with the formation of N-ethyl-N-methyl-4-aminophenol as the major product. This reaction is catalyzed by rabbit hepatic microsomes, indicating the potential for metabolic transformations of this compound in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethyl-N-methylaniline derivatives are influenced by their molecular structure. For instance, the non-linear optical properties, reactivity, and structural features of the synthesized (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives were explored using density functional theory (DFT). The DFT calculations provided insights into the frontier molecular orbitals and molecular electrostatic potential, which are critical for understanding the reactivity and potential applications of these compounds .
In addition to the above, the metabolism of 4-substituted-N-ethyl-N-methylanilines has been studied, revealing that these compounds undergo N-demethylation, N-de-ethylation, and N-oxidation in vitro. These metabolic pathways are important for understanding the biotransformation and potential toxicity of these compounds .
Furthermore, the crystal structure of a 1:1 adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid has been determined, showcasing the ability of N-methylaniline derivatives to form supramolecular structures through proton-transfer interactions. This property could be exploited in the design of new materials with specific functionalities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-4-6-9(10-2)7-5-8/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWQJTNMKZWBBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191275 | |
Record name | Aniline, 4-ethyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-n-methylaniline | |
CAS RN |
37846-06-3 | |
Record name | 4-Ethyl-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37846-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, 4-ethyl-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037846063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, 4-ethyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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